2-Aminopyrrolidine HCl
Description
Significance of Nitrogen Heterocycles in Contemporary Synthetic Chemistry
Nitrogen heterocycles, organic compounds containing a ring structure with at least one nitrogen atom, are fundamental to contemporary synthetic chemistry. numberanalytics.comnumberanalytics.com Their importance stems from their widespread presence in natural products, pharmaceuticals, and agrochemicals. nih.govmsesupplies.com In fact, an analysis of FDA-approved drugs revealed that 59% of small-molecule drugs incorporate nitrogen heterocycles. msesupplies.com These compounds exhibit a vast range of biological activities, including antibacterial, antiviral, and anticancer properties. numberanalytics.com Beyond their medicinal applications, nitrogen heterocycles are crucial as ligands in transition-metal catalysis, as organocatalysts, and as building blocks for functional materials like polymers and dyes. numberanalytics.comnih.gov Their diverse reactivity allows them to participate in various chemical transformations, making them indispensable tools for the modern chemist. numberanalytics.com
Overview of the Pyrrolidine (B122466) Scaffold as a Foundation for Molecular Design
Among the vast family of nitrogen heterocycles, the pyrrolidine ring, a five-membered saturated heterocycle, holds a prominent position in molecular design. researchgate.netfrontiersin.org This scaffold is a core structure in numerous biologically active molecules and natural alkaloids. frontiersin.org The appeal of the pyrrolidine ring in drug discovery is amplified by several key features. Its three-dimensional, non-planar structure, a result of sp3-hybridization, allows for a thorough exploration of the pharmacophore space. researchgate.netnih.gov This "pseudorotation" contributes to the stereochemistry of a molecule, influencing its interaction with biological targets. researchgate.netnih.gov The stereogenicity of the carbon atoms within the pyrrolidine ring is a significant feature, as different stereoisomers can lead to distinct biological profiles. researchgate.netnih.gov Furthermore, the pyrrolidine nucleus can be readily functionalized, allowing for the creation of diverse derivatives with tailored properties. nih.gov
Academic and Research Context of 2-Aminopyrrolidine HCl as a Pivotal Chemical Entity
Within the broad class of pyrrolidine derivatives, 2-Aminopyrrolidine hydrochloride (HCl) emerges as a pivotal chemical entity in both academic and industrial research. Its structure, featuring a primary amine at the 2-position of the pyrrolidine ring and existing as a stable hydrochloride salt, makes it a valuable and versatile building block. This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and catalysts. The presence of a chiral center at the 2-position, coupled with the reactive amino group, allows for its use in stereoselective synthesis, a critical aspect of modern drug design. The hydrochloride form enhances its stability and ease of handling, making it a practical and accessible reagent for a wide range of chemical transformations.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H11ClN2 |
|---|---|
Molecular Weight |
122.60 g/mol |
IUPAC Name |
pyrrolidin-2-amine;hydrochloride |
InChI |
InChI=1S/C4H10N2.ClH/c5-4-2-1-3-6-4;/h4,6H,1-3,5H2;1H |
InChI Key |
YVIXDTGHYQBMEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)N.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Aminopyrrolidine Hcl and Its Derivatives
Enantioselective and Diastereoselective Synthesis Strategies
Achieving high levels of stereocontrol is paramount in the synthesis of complex pyrrolidine (B122466) structures. Enantioselective and diastereoselective strategies are therefore crucial for accessing specific stereoisomers with desired biological activities.
Asymmetric Catalysis Approaches (e.g., Metal-Catalyzed Cycloadditions)
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidines. Metal-catalyzed cycloaddition reactions, in particular, offer efficient routes to these heterocyclic systems.
1,3-Dipolar cycloaddition of azomethine ylides is a well-established method for preparing pyrrolidines. scholaris.caacs.org However, controlling the diastereoselectivity of these reactions, which often yield mixtures of endo and exo cycloadducts, can be challenging. scholaris.caacs.org Recent advancements have focused on tuning the reaction pathway to achieve high diastereomeric purity. scholaris.caacs.org One such approach involves the demetalation of tin- or silicon-substituted iminium ions to generate azomethine ylides, which then undergo cycloaddition and nucleophilic cyclization in a one-pot cascade. scholaris.caacs.org
Iridium-catalyzed reductive [3 + 2] cycloaddition of amides and conjugated alkenes represents a general and highly selective method for synthesizing structurally complex pyrrolidines. nih.govacs.org This strategy utilizes Vaska's complex and a silane (B1218182) reductant to generate a variety of stabilized and unstabilized azomethine ylides under mild conditions, leading to high diastereoselectivity. nih.govacs.org The reaction is compatible with a range of electron-poor olefins and can be applied to the synthesis of enantiopure cyclic amine architectures. nih.gov
Gold(I) catalysis, in combination with a base, has been effectively used in a one-pot nitro-Mannich/hydroamination cascade to produce substituted pyrrolidines with three stereocenters in high yields and with good to excellent diastereoselectivities. rsc.orgrsc.org Copper-promoted intramolecular aminooxygenation of alkenes also provides a high-yielding route to disubstituted pyrrolidines, with α-substituted 4-pentenyl sulfonamides favoring the formation of 2,5-cis-pyrrolidines with excellent diastereomeric ratios. nih.gov Furthermore, photocatalytic [3 + 2] cycloaddition of cyclopropyl (B3062369) ketones with hydrazones, utilizing a redox auxiliary strategy, has been developed for the synthesis of diverse pyrrolidine rings. nih.gov
The following table summarizes the diastereoselectivity achieved in various metal-catalyzed pyrrolidine syntheses.
| Catalyst/Promoter | Reaction Type | Substrates | Diastereomeric Ratio (dr) | Yield | Reference |
| Gold(I)/Base | Nitro-Mannich/Hydroamination | Nitro-allene, Aldimine | Good to Excellent | High | rsc.orgrsc.org |
| Copper(II) | Intramolecular Aminooxygenation | α-Substituted 4-pentenyl sulfonamides | >20:1 (cis) | 76-97% | nih.gov |
| Iridium (Vaska's Complex) | Reductive [3 + 2] Cycloaddition | Amides, Conjugated Alkenes | Good to Excellent | High | nih.govacs.org |
| Yb(OTf)₃ | Three-Component Reaction | Aldehydes, Amines, 1,1-Cyclopropanediesters | >10:1 (cis) | Good | organic-chemistry.orgacs.org |
| P(NMe₂)₃ | Reductive Amination/Michael Addition | Aroylformates, δ-Tosylamino Enones | 95:5 | Moderate to Excellent | acs.org |
Utilization of Chiral Pool Starting Materials (e.g., L-Proline and L-Arginine Derivatives)
The use of readily available chiral starting materials, such as amino acids, provides an alternative and often highly effective strategy for the enantioselective synthesis of pyrrolidine derivatives. L-proline and L-arginine are particularly valuable precursors.
An efficient method for the synthesis of 2-aminomethyl and 3-amino pyrrolidines involves a proline-catalyzed asymmetric α-amination of aldehydes, followed by reductive amination. nih.govfigshare.comresearchgate.net This approach yields the desired products in high yields and with good enantioselectivity. nih.govfigshare.comresearchgate.net
A novel synthetic route to an unreported 2-aminopyrrolidine-1-carboxamidine unit has been developed utilizing the oxidative decarboxylation of L-proline and L-arginine derivatives. nih.gov This method involves the use of silver(I)/peroxydisulfate (B1198043) as the oxidizing system. nih.gov The strategy with L-proline allows for intermolecular trapping of the resulting iminium intermediate by nucleophiles, while the L-arginine approach proceeds via intramolecular trapping of an acyliminium intermediate, often resulting in higher yields. nih.gov
The synthesis of pyrrolidine derivatives from other cyclic precursors has also been explored. For instance, the stereoselective synthesis of Anisomycin from an oxazine (B8389632) derivative involves ozonolysis and subsequent intramolecular cyclization. mdpi.com
Diastereoselective Conjugate Addition Reactions
Diastereoselective conjugate addition, or Michael addition, is another powerful technique for the construction of functionalized pyrrolidines. acs.org A novel tandem annulation between aroylformates and δ-tosylamino enones, mediated by P(NMe₂)₃, affords functionalized pyrrolidines with high diastereoselectivity. acs.org This reaction proceeds through a P(NMe₂)₃-mediated reductive amination followed by a base-catalyzed intramolecular Michael addition cascade. acs.org
Oxidative Decarboxylation-Mediated Synthesis
Oxidative decarboxylation of amino acids offers a direct route to iminium and acyliminium ion intermediates, which can be trapped to form substituted pyrrolidines. nih.gov This transformation is a key step in various synthetic strategies.
Investigation of Iminium and Acyliminium Ion Intermediates
Iminium ions are key intermediates in many reactions that form pyrrolidines, including the 1,3-dipolar cycloaddition of azomethine ylides and organocatalytic reactions. nih.govacs.orgnih.govacs.org The generation of these intermediates can be achieved through various methods, such as the condensation of an aldehyde and a secondary amine or the partial reduction of amides. nih.govacs.org The stability and reactivity of these pyrrolidine-derived iminium ions have been studied computationally. nih.govacs.org
Acyliminium ions are also valuable intermediates in pyrrolidine synthesis. A synthetic approach starting from L-arginine derivatives involves an oxidative decarboxylation to form an acyliminium intermediate, which then undergoes intramolecular trapping by a nucleophile to yield a 2-aminopyrrolidine-1-carboxamidine derivative. nih.gov
Effects of Oxidizing Systems and Reaction Conditions on Pathway Selectivity
The choice of oxidizing system and reaction conditions can significantly influence the outcome of oxidative decarboxylation reactions. In the synthesis of 2-aminopyrrolidine-1-carboxamidine derivatives, the combination of silver(I) and peroxydisulfate has proven effective for the oxidative decarboxylation of both L-proline and L-arginine precursors. nih.gov In another study, the use of diacetoxyiodobenzene/iodine as the oxidizing pair also yielded the desired product from an Nα-acyl-L-arginine derivative, with the solvent system playing a crucial role in the reaction's success. nih.gov
The degradation of amino acids can proceed through either oxidative or non-oxidative decarboxylation, leading to the formation of aldehydes or amines, respectively. nih.govacs.orgacs.org The ratio of these products is dependent on several factors, including the structure of the reacting carbonyl compound, the presence of oxygen, pH, and temperature. nih.govacs.orgacs.org For instance, electron-donating groups on the carbonyl compound, low oxygen content, and higher pH can favor the formation of amines over aldehydes. nih.gov Conversely, electron-withdrawing groups, high oxygen content, and low pH tend to favor the formation of Strecker aldehydes. nih.gov
The selective transformation of carboxylic acids can also be controlled by the choice of base and light conditions in photocatalytic reactions. nih.govacs.org For example, in a cerium-catalyzed reaction, changing the base from sodium acetate (B1210297) to 2,6-lutidine can switch the major product from a peroxide to a ketone or aldehyde. nih.govacs.org
The following table shows the effect of reaction conditions on the oxidative decarboxylation of phenylalanine.
| Carbonyl Compound | pH | Atmosphere | 2-Phenylethylamine Yield (%) | Phenylacetaldehyde Yield (%) | Reference |
| Alkadienals | - | Nitrogen | ~3% | - | acs.org |
| Alkadienals | - | Air | ≤1% | - | acs.org |
| Lipid Hydroperoxides | 3 | Nitrogen/Air | 1.4-2.6% | - | acs.org |
| Lipid Hydroperoxides | 6 | Nitrogen | ~1% | - | acs.org |
| Lipid Hydroperoxides | 6 | Air | 0.2-0.8% | - | acs.org |
Ring-Opening and Ring-Closing Transformations in Pyrrolidine Synthesis
The construction of the pyrrolidine ring often relies on strategic bond-forming and bond-breaking events. These transformations can be broadly categorized into ring-opening strategies of cyclic precursors and ring-closing cyclizations of acyclic starting materials.
Strategies for Selective Carbon-Nitrogen Bond Cleavage
The selective cleavage of carbon-nitrogen (C-N) bonds in existing ring systems, particularly unstrained pyrrolidines, presents a significant synthetic challenge. nih.govacs.org However, recent advancements have demonstrated the feasibility of such transformations, offering novel pathways to functionalized pyrrolidines and other heterocyclic structures.
One notable strategy involves the use of Lewis acids in combination with photoredox catalysis to achieve reductive cleavage of the C2-N bond in N-benzoyl pyrrolidines. nih.govacs.org This method proceeds through a single-electron transfer to the amide, facilitated by the Lewis acid, leading to the formation of a carbon radical at the C2 position. nih.govacs.org The regioselectivity of this cleavage is often governed by the stability of the resulting radical intermediate. acs.org This approach has been successfully applied to a variety of pyrrolidine-containing molecules and allows for subsequent C-C bond formation through intermolecular radical addition. nih.govacs.org For instance, the reaction of N-benzoyl-2-methylpyrrolidine with styrene (B11656) derivatives can yield alkenylated products. nih.gov
Another approach to C-N bond cleavage involves an oxidative cyclization process promoted by iodine and nitrobenzene. This has been used in the synthesis of multi-substituted pyrrole (B145914) derivatives from 1,2-diamino-2-methylpropane, where the C-N bond adjacent to the primary carbon is selectively cleaved. rsc.org
These selective C-N bond cleavage methods provide a powerful tool for the "skeletal remodeling" of pyrrolidines, enabling their conversion into other valuable heterocyclic structures like aziridines, γ-lactones, and tetrahydrofurans. nih.govacs.org
Exploration of Intramolecular Cyclization Pathways
Intramolecular cyclization is a cornerstone of pyrrolidine synthesis, offering a direct route to the five-membered ring system. A wide array of methods have been developed, often leveraging different types of reactive intermediates and catalytic systems.
Domino and Tandem Reactions:
A highly efficient domino aza-Michael induced ring closure (MIRC) reaction between barbiturate-derived alkenes and N-alkoxy α-haloamides provides spirobarbiturate-3-pyrrolidinones. This process occurs under mild conditions through a domino aza-Michael addition followed by an intramolecular SN2 sequence. rsc.org
A copper-catalyzed three-component tandem amination/cyanation/alkylation of primary amine-tethered alkynes can produce α-cyano pyrrolidines with good regioselectivity. nih.gov The proposed mechanism suggests that the cyclization to an imine is a key step, facilitated by the Thorpe-Ingold effect. nih.gov
Radical Cyclizations:
Tin-mediated radical cyclization of 5-phenylseleno-3-aza-pentanals has been explored for the synthesis of substituted pyrrolidin-3-ols. mdpi.com This involves the intramolecular addition of a carbon-centered radical to a carbonyl group. mdpi.com
Metal-Catalyzed Cyclizations:
Palladium-catalyzed reactions of vinyl iodides and N-tosylhydrazones can assemble η3-allyl ligands through carbene insertion, which can then be trapped intramolecularly by nitrogen nucleophiles to form pyrrolidines. organic-chemistry.org
A copper-catalyzed intramolecular amination of remote unactivated C(sp³)–H bonds provides a direct route to pyrrolidines in good yields with excellent regio- and chemoselectivity. organic-chemistry.org
Dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds enables the regio- and diastereoselective synthesis of N-unprotected pyrrolidines at room temperature. organic-chemistry.org
Acid-Promoted Cyclizations:
Triflic anhydride (B1165640) (Tf₂O)-promoted intramolecular Schmidt reactions of 2-substituted ω-azido carboxylic acids can yield a series of 2-substituted pyrrolidines. organic-chemistry.org
Acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols can be achieved by activating the hydroxyl group with orthoesters, leading to good yields of various pyrrolidines. organic-chemistry.org
Table 1: Comparison of Intramolecular Cyclization Strategies for Pyrrolidine Synthesis
| Strategy | Key Reagents/Catalysts | Intermediate(s) | Scope/Advantages | Reference(s) |
| Domino aza-MIRC | Base | Enolate/Amide anion | Mild conditions, high efficiency for spiro-pyrrolidinones. | rsc.org |
| Tandem Amination/Cyanation/Alkylation | Copper catalyst, TMS-CN | Imine | Three-component reaction, good regioselectivity. | nih.gov |
| Radical Cyclization | Tributyltin hydride, AIBN | Carbon-centered radical | Access to hydroxylated pyrrolidines. | mdpi.com |
| Pd-Catalyzed Carbene Insertion | Palladium catalyst | η3-allyl ligand | Forms pyrrolidines from vinyl iodides. | organic-chemistry.org |
| Cu-Catalyzed C-H Amination | Copper catalyst | --- | High regio- and chemoselectivity. | organic-chemistry.org |
| Rh-Catalyzed Nitrene Insertion | Dirhodium catalyst | Nitrene | Diastereoselective, forms N-unprotected pyrrolidines. | organic-chemistry.org |
| Intramolecular Schmidt Reaction | Triflic anhydride | --- | Synthesis of 2-substituted pyrrolidines. | organic-chemistry.org |
| Acid-Promoted Cyclization | Orthoesters, Acid | --- | Good yields for various pyrrolidine types. | organic-chemistry.org |
Mechanistic Studies of Reaction Pathways
A thorough understanding of the reaction mechanisms is crucial for the development and optimization of synthetic routes to 2-aminopyrrolidine and its derivatives. This includes studying the kinetics of key steps, the nature of reactive intermediates, and the influence of catalysts and additives.
Nucleophilic Substitution Kinetics and Mechanisms
Nucleophilic substitution reactions are fundamental to many pyrrolidine syntheses. The two primary mechanisms are SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution).
SN2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.orglibretexts.orgmasterorganicchemistry.com The reaction rate is dependent on the concentration of both the nucleophile and the substrate (second-order kinetics). libretexts.orglibretexts.orgyoutube.com The SN2 reaction proceeds with an inversion of stereochemistry at the carbon center and is favored for primary and secondary alkyl halides due to less steric hindrance. masterorganicchemistry.comyoutube.com
SN1 Mechanism: This is a two-step process that involves the formation of a carbocation intermediate in the rate-determining step. youtube.comyoutube.com The reaction rate is dependent only on the concentration of the substrate (first-order kinetics). youtube.comyoutube.com The SN1 mechanism is favored for tertiary alkyl halides due to the stability of the tertiary carbocation intermediate. youtube.com
The choice between an SN1 and SN2 pathway can be influenced by factors such as the structure of the substrate, the nature of the nucleophile and leaving group, and the solvent.
Radical and Carbanion Generation in Catalytic Systems
The generation of radical and carbanionic intermediates under catalytic conditions has opened up new avenues for pyrrolidine synthesis.
Radical Generation: As mentioned previously, the combination of a Lewis acid and a photoredox catalyst can generate carbon radicals from N-benzoyl pyrrolidines. nih.govacs.org This method allows for subsequent C-C bond formation with alkenes and alkynes. nih.gov Radical cyclizations, often initiated by reagents like AIBN and tributyltin hydride, are also a powerful tool for constructing the pyrrolidine ring from acyclic precursors containing a radical precursor and a tethered alkene or carbonyl group. mdpi.com
Carbanion Generation: Catalytic methods can be employed to generate carbanionic species. For example, single-electron reduction of imine derivatives can lead to the formation of imine radical anions, which exhibit carbanionic character. nih.gov These reactive intermediates can then participate in various bond-forming reactions.
Influence of Lewis Acids on Electron Transfer Processes
Lewis acids play a critical role in many modern synthetic transformations, including those used for pyrrolidine synthesis. They can influence reaction pathways by modulating electron transfer processes.
In the context of the photoredox-catalyzed C-N bond cleavage of N-benzoyl pyrrolidines, cyclic voltammetry and NMR studies have demonstrated that the Lewis acid is crucial for promoting the single-electron transfer from the photoredox catalyst to the amide carbonyl group. nih.govacs.org By coordinating to the carbonyl oxygen, the Lewis acid increases the electrophilicity of the amide, making it more susceptible to reduction.
Lewis acids can also act as electron acceptors, interacting with electron-rich heteroatoms in a molecule. This interaction can alter the charge distribution and energy levels of the molecule, thereby influencing its reactivity in electron transfer processes. beilstein-journals.orgnih.gov The strength of the Lewis acid and the nature of the Lewis basic site on the substrate are key factors that determine the extent of this interaction and its effect on the reaction outcome. beilstein-journals.orgnih.gov
Development of Novel Guanidinylation Approaches for 2-Aminopyrrolidine Derivatives
The guanidinium (B1211019) group, a key structural element in the amino acid arginine, is integral to the function of numerous natural products and pharmaceuticals. The development of efficient and direct methods for introducing this functional group, known as guanidinylation, is a significant focus for synthetic and medicinal chemists. Traditional approaches often involve indirect methods with multiple protection and deprotection steps. However, recent advancements have emphasized more direct strategies, particularly for synthesizing derivatives of molecules like 2-aminopyrrolidine.
A variety of reagents and catalytic systems have been developed to facilitate the guanylation of amines. These methods aim to provide mild reaction conditions, high yields, and broad substrate scope.
Table 1: Comparison of Selected Guanidinylation Reagents and Conditions
| Reagent/Catalyst | Amine Substrate | Solvent | Conditions | Yield | Reference |
| Goodman's Reagent (1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea) | α,ω-diamine | Dichloromethane (B109758) | 30 °C, 20 hr | >95% | nih.gov |
| Scandium(III) triflate / Cyanamide (B42294) | Various amines | Water | Mild conditions | Good | organic-chemistry.org |
| Ytterbium triflate / Carbodiimide | Various amines | Solvent-free | Not specified | Good | organic-chemistry.org |
| Ru(bpy)3Cl2 (photocatalyst) / Thiourea | Various thioureas | Water/Ethanol | Room temp, visible light | Not specified | organic-chemistry.org |
| Copper(II) chloride dihydrate / Cyanamide, Arylboronic acid | Amines | Not specified | O2 (1 atm) | Not specified | organic-chemistry.org |
One notable direct guanidinylation protocol involves the reaction of a commercially available diamine with a protected guanidinylating agent, such as a derivative of thiourea. For instance, the use of 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea (Goodman's reagent) has proven effective. In a specific application, the direct guanidinylation of a diamine followed by a reaction with triphosgene (B27547) yielded a reactive isocyanate with high efficiency. nih.gov This two-step sequence consistently produced yields of 95% or greater. nih.gov The reaction is typically carried out in an anhydrous solvent like dichloromethane (CH2Cl2) at a controlled temperature of 30 °C for 20 hours. nih.gov
The choice of catalyst and solvent system is crucial for the success of the guanidinylation reaction. For instance, scandium(III) triflate has been shown to be an effective catalyst for the guanylation of various amines with cyanamide in water, which is particularly useful for water-soluble substrates. organic-chemistry.org Lanthanide-based catalysts, such as ytterbium triflate, have also been employed for the addition of amines to carbodiimides under solvent-free conditions, offering good yields. organic-chemistry.org More recently, photoredox catalysis using reagents like Ru(bpy)3Cl2 has enabled the conversion of thioureas to guanidines under ambient temperature and in environmentally friendly solvents like water and ethanol. organic-chemistry.org
The development of multicomponent reactions has further expanded the toolbox for synthesizing complex guanidine (B92328) derivatives. A copper-catalyzed three-component reaction involving cyanamides, arylboronic acids, and amines provides a rapid and operationally simple route to trisubstituted N-aryl guanidines. organic-chemistry.org
Comprehensive Structural Characterization and Stereochemical Analysis
Crystallographic Studies of 2-Aminopyrrolidine HCl and Related Compounds
Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive three-dimensional structural information, including absolute stereochemistry.
Single-crystal X-ray diffraction (SXRD) is the gold standard for determining the precise atomic arrangement in a crystalline solid. For a chiral molecule like this compound, SXRD can be used to determine its absolute configuration (R or S). The analysis of the diffraction pattern allows for the calculation of bond lengths, bond angles, and torsion angles, providing an unambiguous picture of the molecular geometry.
The table below presents typical crystallographic parameters that would be determined from an SXRD analysis of this compound, based on data from related structures. crystallography.net
| Parameter | Description | Expected Value/Information |
| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic |
| Space Group | The symmetry of the crystal lattice. | e.g., P2₁/c |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. | - |
| Bond Lengths | The distances between bonded atoms. | e.g., C-C, C-N bond lengths |
| Bond Angles | The angles between adjacent bonds. | e.g., C-N-C, C-C-C angles |
| Torsion Angles | The dihedral angles describing the ring pucker. | Defines the ring conformation. |
| Hydrogen Bonding | Intermolecular interactions involving hydrogen. | Details of N-H···Cl interactions. |
Powder X-ray Diffraction (PXRD) for Crystalline Properties
Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive analytical technique for the characterization of crystalline solids. americanpharmaceuticalreview.comnf-itwg.org It is extensively used in pharmaceutical sciences to identify crystalline phases, determine polymorphic purity, and study the stability of drug substances. americanpharmaceuticalreview.comnih.govunits.it The PXRD pattern, a plot of diffracted X-ray intensity against the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline solid. americanpharmaceuticalreview.comunits.it This pattern is governed by Bragg's Law, which relates the X-ray wavelength and the diffraction angle to the spacing between crystal lattice planes (d-spacing). nih.govusp.org
For any given crystalline form of a compound like this compound, PXRD analysis provides critical information. Each crystalline phase will produce a distinct diffraction pattern based on its unique unit cell geometry and atomic arrangement. usp.org Therefore, PXRD can be used to:
Identify the crystalline form: By comparing the experimental pattern to a reference database, the specific polymorph of this compound can be identified. nih.govunits.it
Assess purity: The presence of other crystalline phases or impurities would result in additional peaks in the diffraction pattern. americanpharmaceuticalreview.com Quantitative phase analysis can even determine the relative amounts of different polymorphs in a mixture. americanpharmaceuticalreview.com
Elucidate crystal structure: While single-crystal X-ray diffraction is the gold standard for structure determination, advancements in PXRD allow for the structural elucidation of materials that are only available as microcrystalline powders. americanpharmaceuticalreview.comnih.gov
Monitor stability: Changes in the crystalline structure due to factors like temperature or humidity can be monitored by acquiring PXRD patterns under non-ambient conditions. usp.org
The analysis of related pyrrolidine (B122466) derivatives demonstrates the utility of X-ray diffraction. For instance, the crystal structure of (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate was determined, revealing details about its molecular conformation and intermolecular interactions, such as hydrogen bonding and π–π stacking. researchgate.net Similarly, X-ray diffraction studies on gem-aminals containing pyrrolidine moieties have provided unambiguous structural assignments and insights into their molecular packing. mdpi.com While specific PXRD data for this compound is not detailed here, the principles outlined are directly applicable to its solid-state characterization.
Table 1: Information Derived from Powder X-ray Diffraction (PXRD)
| Parameter | Description | Significance for this compound |
|---|---|---|
| Peak Positions (2θ) | Angular positions of diffraction peaks. | Determined by the unit cell dimensions; provides a fingerprint for identifying the specific crystalline phase. usp.org |
| Peak Intensities | Height or area of diffraction peaks. | Depends on the atomic arrangement within the crystal structure; used for phase identification and quantitative analysis. usp.org |
| Peak Profiles | Shape and breadth of diffraction peaks. | Influenced by crystallite size and lattice strain, providing information on the microstructure of the powder sample. usp.org |
| d-spacing | Interplanar spacing of crystal planes. | Calculated from peak positions using Bragg's Law; characteristic of the crystal lattice. nih.gov |
Stereochemical Purity and Configurational Stability Investigations
Analysis of Diastereomeric and Enantiomeric Excess (de, ee)
The stereochemical purity of chiral compounds like 2-aminopyrrolidine is critical, particularly in asymmetric synthesis and pharmaceutical applications. Enantiomeric excess (ee) quantifies the purity of a sample containing a pair of enantiomers, while diastereomeric excess (de) does the same for diastereomers. wikipedia.orgnih.gov A variety of analytical techniques have been developed for the rapid and accurate determination of ee and de in chiral amines. nih.govnih.govnih.gov
Common methods for determining the enantiomeric and diastereomeric purity of chiral amines include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique often involves the use of a chiral derivatizing agent (CDA) to convert the enantiomers of the analyte into diastereomers. rsc.org These newly formed diastereomers exhibit distinct signals in the NMR spectrum (e.g., ³¹P or ¹⁹F NMR), allowing for their direct integration to determine the ee. rsc.orgacs.org For example, an inorganic cyclodiphosph(III)azane has been shown to be an effective CDA for measuring the ee of chiral amines via ³¹P NMR spectroscopy. rsc.org
Fluorescence Spectroscopy: High-throughput assays based on fluorescence have been developed for determining the ee of chiral amines and other compounds. nih.govresearchgate.net These methods often rely on the dynamic self-assembly of the chiral analyte with a fluorescent chiral sensor. The resulting diastereomeric complexes exhibit different fluorescence intensities or wavelengths, which can be correlated to the enantiomeric composition of the sample with high accuracy. nih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for discriminating between enantiomers. The method can involve the derivatization of the chiral amine to form a species that gives a strong CD signal. researchgate.net For instance, α-chiral primary amines can be condensed with pyridine (B92270) carboxaldehyde, and the resulting imine forms a complex with a chiral metal catalyst (e.g., BINAP-Cu(I)) that produces a distinct CD signal, allowing for the determination of ee. researchgate.net Chemometric approaches can be combined with CD data to analyze complex mixtures containing multiple stereoisomers. nih.gov
These optical methods are particularly advantageous for high-throughput screening applications in the discovery of new asymmetric catalysts and reactions, as they are often faster than traditional chromatographic techniques and can be performed on very small sample quantities. nih.govresearchgate.net
Table 2: Methods for Determining Enantiomeric and Diastereomeric Excess of Chiral Amines
| Method | Principle | Advantages |
|---|---|---|
| NMR with Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers with distinct NMR signals for quantification. rsc.org | Rapid analysis using standard, readily available equipment. rsc.org |
| Fluorescence Spectroscopy | Formation of diastereomeric complexes with a fluorescent sensor, leading to differential fluorescence signals. nih.gov | High sensitivity, high-throughput, robust, and requires small sample amounts. nih.govresearchgate.net |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules or their derivatives. researchgate.net | Facile in situ analysis; can be used for high-throughput screening. researchgate.net |
Influence of Substituents on Pyrrolidine Ring Puckering and Conformation
The five-membered pyrrolidine ring is not planar and exists in puckered conformations, typically described as "envelope" or "twist" forms. For proline, a related structure, two predominant pucker modes are known: Cγ-exo and Cγ-endo. nih.gov The specific conformation adopted by the pyrrolidine ring is significantly influenced by the nature and stereochemistry of its substituents. nih.govnih.gov This conformational preference is governed by a combination of steric and stereoelectronic effects. nih.gov
The introduction of substituents on the pyrrolidine ring can lock it into a preferred conformation. nih.gov The key factors influencing the ring pucker include:
Steric Demand: Bulky substituents tend to occupy a pseudoequatorial position to minimize steric strain. nih.gov For example, introducing a sterically demanding tert-butyl group at the C-4 position of proline strongly favors a pseudoequatorial orientation. This leads to opposite puckering effects depending on the substituent's configuration: a cis-4-tert-butyl group induces an exo pucker, while a trans-4-tert-butyl group results in an endo pucker (for L-prolines). nih.gov
Electronegativity and Stereoelectronic Effects: The electronegativity of substituents also plays a crucial role. For 4-substituted prolines, it has been observed that an electronegative substituent in the cis (4S) position favors an endo pucker, while an electronegative substituent in the trans (4R) position favors an exo pucker. nih.govnih.gov This is attributed to stereoelectronic effects, such as hyperconjugation between C-H bonds and the antibonding orbital (σ*) of the C-X bond. nih.gov
Position of Substitution: The location of the substituent on the ring is critical. For example, substitution at the 5-position is primarily governed by steric repulsions, as it is devoid of the "gauche effect" that influences 3- or 4-substituted prolines. nih.gov Fluorinated substituents at the 4-position have been shown to significantly impact the biological activity of pyrrolidine derivatives, underscoring the importance of conformation. nih.gov
Computational studies, combined with experimental data from NMR spectroscopy and X-ray crystallography, are powerful tools for performing rigorous conformational analysis of substituted pyrrolidines and understanding the subtle energy differences between various conformers. researchgate.netresearchgate.net This understanding is crucial for designing pyrrolidine-based organocatalysts and predicting the stereochemical outcome of reactions. researchgate.net
Table 3: Influence of Substituents on Pyrrolidine Ring Pucker (in Proline Analogs)
| Substituent Position & Configuration | Substituent Type | Preferred Ring Pucker | Primary Driving Force |
|---|---|---|---|
| cis-4 (4S) | Electronegative (e.g., F, OH) | endo | Stereoelectronic Effects |
| trans-4 (4R) | Electronegative (e.g., F, OH) | exo | Stereoelectronic Effects |
| cis-4 | Bulky (e.g., t-Bu) | exo | Steric Hindrance (favors pseudoequatorial) nih.gov |
Mechanistic Insights into Stereocontrol in Synthetic Pathways
Achieving high levels of stereocontrol is a central goal in the synthesis of functionalized pyrrolidines. mdpi.comnih.gov Synthetic strategies can be broadly categorized into two groups: those that start with an existing chiral pyrrolidine ring (e.g., from the chiral pool, like proline or 4-hydroxyproline) and functionalize it, and those that construct the pyrrolidine ring from acyclic precursors via stereoselective cyclization. mdpi.comnih.gov
Mechanistic understanding of how stereocontrol is achieved is vital for the development of efficient and selective synthetic methods. Key strategies and their mechanistic underpinnings include:
Chiral Auxiliaries: A chiral auxiliary attached to the substrate can effectively direct the stereochemical course of a reaction. A prominent example is the use of the N-tert-butanesulfinyl group in [3 + 2] cycloaddition reactions. acs.org The chiral sulfinyl group acts as a powerful stereodirecting group, allowing for the highly diastereoselective synthesis of densely substituted pyrrolidines. acs.orgchemistryviews.org The absolute configuration of the final product is directly controlled by the configuration of the sulfinyl auxiliary. acs.org
Substrate-Controlled Diastereoselection: In many cases, a stereocenter already present in the substrate can direct the formation of new stereocenters. For instance, the heterogeneous catalytic hydrogenation of highly substituted pyrroles can proceed with excellent diastereoselectivity. The reaction is believed to occur in a stepwise manner, where the initial reduction of a substituent provides a stereocenter that directs the subsequent hydrogenation of the pyrrole (B145914) ring. researchgate.net
Catalyst-Controlled Enantioselection: Asymmetric catalysis is a powerful approach where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product. For example, silver-catalyzed 1,3-dipolar cycloadditions between azomethine ylides and dipolarophiles have been developed to produce highly substituted proline derivatives with excellent regio- and diastereoselectivities. acs.orgchemistryviews.org
Tandem Reactions: Multi-step reactions performed in a single pot can efficiently build molecular complexity with stereocontrol. A diastereoselective synthesis of pyrrolidines has been achieved from chiral N-allyl oxazolidines via a tandem hydrozirconation followed by a Lewis acid-mediated cyclization, demonstrating how a sequence of reactions can be orchestrated to control the final stereochemistry. nih.gov
The stereochemical outcome of these reactions is often a result of minimizing steric interactions and maximizing favorable electronic interactions in the transition state. For example, in the stereocontrolled addition of nucleophiles to chiral 3,4-dihydro-2H-pyrroline N-oxides, the incoming nucleophile attacks from the less sterically hindered face of the molecule, leading to the formation of a single diastereomer. researchgate.net Computational studies are frequently employed to model these transition states and rationalize the observed stereoselectivities. acs.org
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate |
| 1,2-di(pyrrolidin-1-yl)ethane |
| 1,2-dimorpholinoethane |
| 1-morpholino-3-morpholinium bromide propane |
| 1,2-di(piperidin-1-yl)ethane |
| 1-phenylethanol |
| (S)-2-ethyl-2-methyl succinic acid |
| 2-aminocyclohexanol |
| 2-fluorobenzoylation |
| 2-formylphenylboronic acid |
| 3,4-dihydro-2H-pyrroline N-oxides |
| 4-hydroxy-l-proline |
| 5-bromo-1H-indole |
| acetophenone |
| Anisomycin |
| BINAP-Cu(I) |
| ClP(m-NtBu)2POBorn |
| Eletriptan |
| N-Boc-trans-4-tert-butyl-l-proline |
| N-Boc-trans-4-tert-butyl-l-proline tert-butyl ester |
| N-allyl oxazolidines |
| N-triisopropylsilylpyrrole |
| proline |
| pyrrolidine-2,4-diones |
| Raclopride |
| Remoxypride |
| t-BuCuSPhLi |
| tryptophanol |
Application of 2 Aminopyrrolidine Hcl As a Versatile Chemical Building Block
Role as a Precursor in the Synthesis of Complex Heterocyclic Compounds
The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, and 2-aminopyrrolidine HCl is a key starting material for many of its derivatives. researchgate.netnih.gov Its structure is central to the synthesis of a wide array of complex heterocyclic compounds, including spiropyrrolidines and substituted pyrrolidines, which are increasingly important frameworks in drug discovery programs. whiterose.ac.uk Synthetic chemists utilize the bifunctional nature of 2-aminopyrrolidine—a primary amine and a secondary amine within a chiral five-membered ring—to construct more elaborate molecular architectures.
One notable application is in the asymmetric synthesis of 2,2- and 3,3-disubstituted pyrrolidines through 'clip-cycle' strategies. In this approach, a bis-homoallylic amine is "clipped" to a thioacrylate via metathesis, followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid to form the pyrrolidine ring. whiterose.ac.uk This method highlights the role of the pyrrolidine framework in creating stereochemically complex products.
Furthermore, 2-aminopyrrolidine derivatives are instrumental in stereoselective reactions such as the 1,3-dipolar cycloaddition of azomethine ylides. This reaction, when catalyzed by a copper complex with a chiral N,O-ligand, yields highly functionalized 4-aminopyrrolidine-2,4-dicarboxylate derivatives with excellent control over diastereoselectivity and enantioselectivity. nih.gov Such compounds are valuable intermediates for further synthetic transformations. The synthesis of acetamide-modified pyrrolidines often begins with carbohydrate-derived nitrones, which offer inherent chirality and versatile chemical handles for building the pyrrolidine core. nih.gov
| Reaction Type | Precursor/Catalyst System | Product | Significance |
| Asymmetric 'Clip-Cycle' | Cbz-protected bis-homoallylic amines / Chiral Phosphoric Acid | 2,2- & 3,3-disubstituted pyrrolidines | Access to important drug discovery scaffolds. whiterose.ac.uk |
| Asymmetric 1,3-Dipolar Cycloaddition | Azomethine ylides / Cu(OAc)₂ with Chiral N,O-Ligand | 4-Aminopyrrolidine derivatives | High stereocontrol (up to 97% ee). nih.gov |
| Nitrone-Based Synthesis | Carbohydrate-derived nitrones | Acetamide modified pyrrolidines | Utilizes readily available chiral precursors. nih.gov |
Utilization in Peptide Nucleic Acid (PNA) Monomer Preparation
Peptide Nucleic Acids (PNAs) are synthetic mimics of DNA and RNA, where the sugar-phosphate backbone is replaced by a pseudo-peptide chain, typically composed of N-(2-aminoethyl)glycine units. umich.edufrontiersin.org This modification confers remarkable resistance to enzymatic degradation and leads to strong and specific binding to complementary DNA or RNA sequences. umich.edunih.govfrontiersin.org 2-Aminopyrrolidine and its derivatives are used to create conformationally constrained PNA analogues, enhancing their binding affinity and specificity. nih.govnih.gov
The synthesis of pyrrolidinyl PNA often involves an α/β-dipeptide backbone, alternating between a nucleobase-modified proline and another amino acid like (1S,2S)-2-aminocyclopentanecarboxylic acid. nih.govnih.gov The stereochemistry of the pyrrolidine-based monomers is critical, as it significantly influences the PNA's ability to adopt the correct geometry for hybridization with its nucleic acid target. nih.gov The synthesis of these specialized PNA monomers can be performed using standard solid-phase peptide synthesis (SPPS) techniques with Fmoc chemistry, allowing for both manual and automated production. umich.edufrontiersin.orgfrontiersin.org
Researchers have successfully incorporated 2-aminopyrrolidine-based units into PNA and PNA-DNA chimeras. For instance, the synthesis of (2S,4S) and (2R,4R) thymin-1-ylpyrrolidine-N-acetic acid and its site-specific integration into PNA oligomers has been reported, demonstrating the versatility of this building block in creating modified nucleic acid analogues with unique hybridization properties. nih.gov
| PNA Type | Backbone Composition | Synthesis Method | Key Feature |
| Pyrrolidinyl acpcPNA | Alternating D-proline and (1S,2S)-2-aminocyclopentanecarboxylic acid | Solid-phase synthesis | Conformationally constrained, high DNA hybridization specificity. nih.gov |
| Pyrrolidine-based PNA | N-(2-aminoethyl)glycine with pyrrolidine modifications | Automated or manual Fmoc chemistry | Enhanced stability and binding affinity. umich.edufrontiersin.org |
| Chiral PNA/DNA Chimera | (2S,4S) or (2R,4R) thymin-1-ylpyrrolidine-N-acetic acid | Site-specific incorporation | Positively charged analogues with unique binding properties. nih.gov |
Development of Chiral Ligands for Asymmetric Catalysis
The chiral scaffold of 2-aminopyrrolidine is a cornerstone in the design of ligands and organocatalysts for asymmetric synthesis. mdpi.comnih.gov Proline and its derivatives, including those based on the 2-aminopyrrolidine framework, are considered "privileged" catalysts due to their ability to form well-defined transient enamines and direct incoming electrophiles with high stereoselectivity. researchgate.net These catalysts have been successfully employed in a multitude of asymmetric transformations, such as aldol (B89426) and Michael addition reactions. mdpi.comresearchgate.net
New pyrrolidine-based organocatalysts, for example, have been synthesized and proven effective in the Michael addition of aldehydes to nitroolefins, achieving high yields and enantioselectivities. researchgate.net The development of novel chiral cyclopentadienyl (B1206354) (Cpx) ligands, which incorporate chiral backbones, represents a significant advance, enabling asymmetric Rh(III)-catalyzed C-H functionalization reactions. nih.gov While not all such ligands derive directly from 2-aminopyrrolidine, the principles of using a rigid, chiral five-membered ring are shared.
The design of these ligands often involves modifying the pyrrolidine structure to fine-tune its steric and electronic properties. For instance, diarylprolinol silyl (B83357) ethers, which are derivatives of the pyrrolidine scaffold, have become powerful catalysts for the asymmetric functionalization of aldehydes. nih.gov The modular nature of these catalysts allows for the rational design of ligands tailored to specific chemical transformations, making the 2-aminopyrrolidine core a highly adaptable platform for asymmetric catalysis. mdpi.com
Integration into Scaffolds for Investigational Chemical Biology Research
The pyrrolidine ring is a highly valued scaffold in chemical biology and drug discovery due to its three-dimensional structure, which allows for efficient exploration of pharmacophore space. researchgate.netnih.gov Unlike flat aromatic systems, the non-planar, sp³-hybridized nature of the pyrrolidine ring provides greater structural diversity, which is often correlated with clinical success. nih.gov this compound provides a direct entry point for integrating this valuable scaffold into larger molecules designed for specific biological interactions.
The 2-aminopyrrolidine scaffold is a key component in the design of a variety of pharmacologically active agents. Researchers have designed and synthesized novel classes of inhibitors for enzymes such as Factor Xa and sphingosine (B13886) kinases (SphK1 and SphK2) using this framework. researchgate.netnih.gov For example, amino(methyl) pyrrolidine-based sulfonamides have been developed as potent and selective Factor Xa inhibitors, designed as bioisosteres of the piperazine (B1678402) core found in other known inhibitors. researchgate.net
Similarly, a 2-(hydroxymethyl)pyrrolidine scaffold has been used to develop potent dual inhibitors of SphK1 and SphK2, enzymes involved in cancer progression. nih.gov The synthesis of PNA conjugates with antimicrobial peptides also represents the creation of pharmacologically relevant frameworks, targeting essential bacterial genes. frontiersin.orgfrontiersin.org The stereochemistry of the pyrrolidine ring is crucial, as different stereoisomers can exhibit vastly different biological profiles due to their specific interactions with enantioselective protein targets. researchgate.net
| Target | Scaffold | Example Compound Class | Therapeutic Area |
| Factor Xa | Amino(methyl) pyrrolidine | Pyrrolidine-based sulfonamides | Anticoagulation. researchgate.net |
| SphK1/SphK2 | 2-(Hydroxymethyl)pyrrolidine | Lipophilic pyrrolidine derivatives | Oncology, Immunology. nih.gov |
| Bacterial Genes | Peptide Nucleic Acid (PNA) | Antimicrobial Peptide-PNA Conjugates | Infectious Disease. frontiersin.orgfrontiersin.org |
| Carbonic Anhydrase, AChE | 2-Aminopyridine liganded Pd(II) | N-heterocyclic carbene complexes | Enzyme Inhibition Research. nih.gov |
The conformational flexibility and defined stereocenters of the 2-aminopyrrolidine scaffold are critical for creating structural motifs that engage in highly specific, targeted interactions with biological macromolecules. Molecular modeling studies provide insight into these interactions. For instance, in dual SphK1/SphK2 inhibitors, the 2-(hydroxymethyl)pyrrolidine "head" is predicted to form essential hydrogen bonds with aspartic acid and serine residues within the enzyme's binding pocket. nih.gov
In the case of Factor Xa inhibitors, the flexibility of the amino(methyl) pyrrolidine scaffold allows the two nitrogen atoms to correctly position the P1 and P4 pharmacophoric groups to fit within the S1 and S4 pockets of the enzyme. researchgate.net The pyrrolidine core itself often makes favorable van der Waals contacts with the enzyme surface. researchgate.net This ability to precisely orient functional groups in three-dimensional space is a key advantage of using the pyrrolidine scaffold to explore and optimize interactions with biological targets. researchgate.netnih.gov
Strategic Importance in Combinatorial Chemistry and Library Synthesis for Research Screening
Combinatorial chemistry is a powerful strategy for rapidly generating large, diverse collections of compounds for high-throughput screening in drug discovery. nih.govslideshare.net The 2-aminopyrrolidine scaffold is an excellent building block for such libraries due to its versatile chemistry and its prevalence in biologically active molecules. An encoded combinatorial library of highly functionalized mercaptoacyl pyrrolidines has been successfully prepared on a solid support. nih.govresearchgate.net
In this approach, known as the "one-bead one-compound" (OBOC) method, each polymer bead carries a unique pyrrolidine-based compound along with an oligomeric tag that records its synthetic history. nih.govnih.gov After screening the library for activity against a biological target, such as the angiotensin-converting enzyme (ACE), the most active compounds can be identified by decoding the tags on the corresponding beads. nih.govresearchgate.net This strategy proved highly efficient, leading to the discovery of potent enzyme inhibitors from a library of several hundred distinct pyrrolidine derivatives. nih.gov The use of the pyrrolidine scaffold in encoded library synthesis demonstrates its strategic value in accelerating the identification of hit compounds for further development. stanford.edu
Synthesis and Characterization of Novel N-Substituted and C-Substituted Pyrrolidine Derivatives
The development of novel derivatives of this compound is a vibrant area of research, with a focus on creating libraries of compounds for various applications. Synthetic strategies are primarily centered on modifications at the nitrogen atom (N-substitution) of the amino group and at the carbon atoms of the pyrrolidine ring (C-substitution).
N-Substitution: The primary amino group of 2-aminopyrrolidine is a nucleophilic center, readily undergoing reactions with a variety of electrophiles to yield N-substituted derivatives. Common synthetic approaches include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Introduction of alkyl groups using alkyl halides or via reductive amination.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates.
A facile method for the synthesis of polysubstituted-2-aminopyrroles involves a stepwise Gewald reaction. researchgate.net This method highlights the importance of allylic bromination for successful cyclization, which directly influences the reaction yield. researchgate.net Through such synthetic explorations, novel N-substituted 2-amino-3-cyano-4-arylpyrroles have been successfully synthesized and structurally characterized for the first time. researchgate.net
C-Substitution: Introducing substituents onto the carbon framework of the pyrrolidine ring is more complex and often requires multi-step synthetic sequences. Methodologies include:
Starting from substituted prolines: Utilizing enantiomerically pure hydroxyprolines or other substituted prolines as starting materials.
Functionalization of the pyrrolidine ring: Employing reactions such as lithiation followed by electrophilic quench to introduce substituents at specific positions.
Domino Reactions: Metal-free domino methodologies have been developed for the synthesis of 2-aminopyrroles from alkynyl vinyl hydrazides. nih.gov This process involves a propargylic 3,4-diaza-Cope rearrangement followed by a tandem isomerization/5-exo-dig N-cyclization reaction, allowing for the preparation of diversely substituted 2-aminopyrroles. nih.gov
The characterization of these novel derivatives is crucial to confirm their structure and purity. A combination of analytical techniques is typically employed:
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the synthesized compounds.
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups (e.g., N-H, C=O).
X-ray Crystallography: Offers definitive proof of the three-dimensional structure of crystalline compounds.
Table 1: Examples of Synthesized 2-Aminopyrrolidine Derivatives and Characterization Data
| Derivative Type | Synthetic Method | Key Reagents | Characterization Techniques |
| N-Arylmethyl-2-aminopyrrole | Gewald Reaction | Arylmethylketones, Malononitrile, (R)-1-phenylethylamine | ¹H NMR, ¹³C NMR, Mass Spectrometry, UV-Vis Spectroscopy researchgate.netodu.edu.tr |
| Polysubstituted 2-aminopyrroles | Domino Reaction | Alkynyl vinyl hydrazides, DABCO | ¹H NMR, ¹³C NMR nih.gov |
Structure-Activity Relationship (SAR) Studies in Defined Biological Systems
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a molecule influences its biological activity. For 2-aminopyrrolidine derivatives, SAR studies have been instrumental in identifying key structural features required for interaction with specific biological targets.
One notable example is the investigation of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib], an enzyme responsible for bacterial resistance to aminoglycoside antibiotics. nih.govnih.gov In these studies, systematic modifications were made to the pyrrolidine scaffold at different positions (R1-R5) to probe their effect on inhibitory activity. nih.gov
Key findings from these SAR studies include:
Importance of the S-phenyl Moiety: Alterations at the R1 position of the most active compounds demonstrated that the presence of an S-phenyl group is crucial for potent inhibitory activity. Even minor changes to this substituent led to a significant loss of inhibition, highlighting the essential nature of this group and its specific distance from the pyrrolidine core. nih.govnih.gov
Impact of Substitutions at Other Positions: Modifications at the R3, R4, and R5 positions of the pyrrolidine pentamine scaffold resulted in varied effects on inhibitory activity. nih.govnih.gov This suggests that while these positions are important for interaction with the enzyme, there is more flexibility for modification, offering avenues for optimizing properties such as solubility and cell permeability.
Correlation with Molecular Docking: A significant correlation was observed between the calculated binding energies (ΔG) from molecular docking studies and the experimentally determined inhibitory activity of the compounds. nih.gov This validates the computational models and provides a predictive tool for designing new, more potent inhibitors. nih.gov
Table 2: SAR Summary for Pyrrolidine Pentamine Derivatives as AAC(6')-Ib Inhibitors
| Position of Modification | Effect on Inhibitory Activity | Key Structural Feature | Reference |
| R1 | Significant decrease upon alteration | S-phenyl moiety | nih.govnih.gov |
| R3, R4, R5 | Varied effects | Potential for optimization | nih.govnih.gov |
Computational Chemistry and Molecular Modeling in Derivative Design and Prediction of Interactions
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. For 2-aminopyrrolidine derivatives, these in silico techniques are employed to rationalize experimental findings, predict the biological activity of novel compounds, and guide the design of more potent and selective molecules.
Several computational approaches are utilized:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build statistical models that correlate the 3D structural features of molecules with their biological activity. nih.govresearchgate.net These models can then be used to predict the activity of untested compounds and to generate contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for activity. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov It allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, between the 2-aminopyrrolidine derivative and the amino acid residues in the active site of the protein. nih.govnih.gov Docking studies have been successfully used to explain the SAR of pyrrolidine derivatives and to prioritize compounds for synthesis. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time. nih.govbohrium.com These simulations can assess the stability of the predicted binding mode from docking studies and can reveal subtle conformational changes that are not captured by static docking poses. nih.gov
ADME/Tox Prediction: Computational models are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of newly designed compounds. nih.gov This early assessment of drug-like properties helps to identify and deprioritize compounds that are likely to fail later in the development process due to poor pharmacokinetics or toxicity. nih.gov
For instance, in the study of pyrrolidine derivatives as inhibitors of myeloid cell leukemia-1 (Mcl-1), CoMFA and CoMSIA models showed good stability and predictability. nih.gov Molecular docking revealed the binding modes of these inhibitors, and MD simulations confirmed the stability of the ligand-protein complexes. nih.govbohrium.com
Chemical Modifications for Tunable Reactivity and Selectivity in Organic Reactions
The reactivity and selectivity of 2-aminopyrrolidine and its derivatives can be precisely controlled through various chemical modifications. This "tunability" is crucial for their application as catalysts, chiral auxiliaries, and synthons in complex organic syntheses.
Modulating Nucleophilicity and Basicity:
N-Protection: The introduction of an electron-withdrawing protecting group (e.g., Boc, Cbz) on the ring nitrogen significantly reduces the nucleophilicity of the primary amino group. This allows for selective reactions at other positions of the molecule.
N-Substitution of the Amino Group: The nature of the substituent on the exocyclic nitrogen can fine-tune its reactivity. For example, an N-aryl group will be less basic and nucleophilic than an N-alkyl group due to the delocalization of the lone pair of electrons into the aromatic ring.
Controlling Stereoselectivity:
Chiral Auxiliaries: Enantiomerically pure 2-aminopyrrolidine derivatives are widely used as chiral auxiliaries. The chiral center at C2 can direct the stereochemical outcome of reactions on a substrate that is temporarily attached to the auxiliary. The steric bulk of substituents on the pyrrolidine ring can be modified to enhance the degree of stereocontrol.
Organocatalysis: Proline and its derivatives, which share the pyrrolidine scaffold, are renowned organocatalysts. The catalytic activity and enantioselectivity of these catalysts can be tuned by introducing different functional groups onto the pyrrolidine ring. These modifications can influence the solubility of the catalyst, its steric environment, and its electronic properties, thereby affecting the course of the catalyzed reaction.
Directing Group Ability:
The nitrogen atoms in 2-aminopyrrolidine derivatives can act as directing groups in reactions such as ortho-lithiation of aromatic substituents attached to the nitrogen. The choice of the N-substituent can influence the efficiency and regioselectivity of such transformations.
The development of domino reactions for the synthesis of substituted 2-aminopyrroles also demonstrates how reaction conditions can be tuned to achieve a desired outcome. For example, by increasing the reaction temperature and time, the product distribution can be shifted towards a specific, thermodynamically more stable isomer. nih.gov
Table 3: Strategies for Tuning Reactivity and Selectivity
Conclusion
2-Aminopyrrolidine HCl stands as a testament to the enduring importance of the pyrrolidine (B122466) scaffold in modern chemical research. Its straightforward synthesis, well-defined chemical properties, and versatile reactivity make it an indispensable tool for synthetic chemists. From its fundamental role as a chiral building block in the synthesis of complex molecules to its application in the burgeoning field of organocatalysis, this compound continues to enable the development of new and innovative chemical entities with significant potential in medicine and materials science. The continued exploration of its chemistry will undoubtedly lead to further advancements in these critical areas.
Emerging Research Frontiers and Future Trajectories in 2 Aminopyrrolidine Hcl Chemistry
Development of Sustainable and Green Synthetic Protocols
The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov The synthesis of chiral pyrrolidines is an active area for the application of these principles. Traditional methods often rely on reagents like lithium aluminum hydride (LiAlH₄), which is effective but poses challenges for industrial-scale operations due to its reactivity. rsc.org
A prominent strategy for greener synthesis involves starting from abundant, naturally derived chiral precursors. For instance, a patented method describes the synthesis of (S)-3-aminopyrrolidine dihydrochloride (B599025) from trans-4-hydroxy-L-proline, a derivative of the amino acid L-proline. rsc.org This multi-step process, while effective, highlights areas for green innovation.
Table 1: Synthetic Route to a Chiral Aminopyrrolidine Derivative
| Step | Reaction | Reagents & Conditions | Green Chemistry Considerations |
|---|---|---|---|
| 1 | Decarboxylation | Heating | Avoids toxic reagents, but may be energy-intensive. |
| 2 | N-Boc Protection | (Boc)₂O, Triethylamine, Dichloromethane (B109758) | Dichloromethane is a solvent of concern; exploring benign alternatives is a key green objective. |
| 3 | Sulfonylation | Methanesulfonyl chloride | Generates byproducts that require treatment. |
| 4 | Azidation & Inversion | Sodium azide, SN2 reaction | Use of azides requires careful handling. |
| 5 | Reduction & Deprotection | Triphenylphosphine, Concentrated HCl | Triphenylphosphine oxide is a high-molecular-weight byproduct, impacting the E-factor (Environmental Factor). nih.gov |
Future research is focused on replacing such multi-step sequences with more atom-economical and environmentally benign alternatives. This includes the use of biocatalysis, where enzymes can perform stereoselective transformations in aqueous media, and the development of catalytic routes that reduce the number of synthetic steps and the volume of solvent waste. nih.gov For example, employing catalytic hydrogenation with modern, highly efficient catalysts could replace stoichiometric reducing agents, and using water or other green solvents could significantly improve the environmental profile of the synthesis. nih.gov
Exploration of New Catalytic Applications Beyond Conventional Ligand Design
The pyrrolidine (B122466) scaffold is a cornerstone of modern organocatalysis, a field that uses small organic molecules to accelerate chemical reactions. nih.govbeilstein-journals.org While often incorporated into more complex structures like diarylprolinol silyl (B83357) ethers or prolinamides, the fundamental 2-aminopyrrolidine structure possesses the key features required for catalytic activity: a secondary amine for enamine/iminium ion formation and a primary amine that can act as a hydrogen-bond donor or a site for further functionalization. beilstein-journals.orgmdpi.com
The exploration of 2-aminopyrrolidine and its simple derivatives as standalone organocatalysts is a promising frontier. These catalysts could offer a more direct and atom-economical approach for various asymmetric transformations. Research has shown that even simple proline-derived amides can effectively catalyze reactions like aldol (B89426) and Michael additions, suggesting that the core pyrrolidine motif is highly potent. nih.gov The primary amine of 2-aminopyrrolidine could engage in hydrogen bonding to activate electrophiles, working in concert with the enamine formed from the secondary amine and a carbonyl substrate. This bifunctional activation is a powerful strategy in organocatalyst design. researchgate.net
Future investigations will likely focus on using 2-aminopyrrolidine as a precursor for novel bifunctional catalysts, where the primary amine is modified to introduce other catalytic groups, such as thioureas or squaramides, to create highly active and selective catalysts for a broader range of chemical reactions. nih.gov
Investigation of Uncharted Chemical Transformations and Reactivity Profiles
The reactivity of the 2-aminopyrrolidine scaffold is well-established in fundamental transformations such as N-acylation and N-alkylation. However, its full potential for novel and complex reactions is an area of active investigation. The presence of two distinct amine nucleophiles—a primary and a secondary—allows for selective functionalization and participation in a variety of bond-forming reactions.
Recent studies on related pyrrolidine structures demonstrate the versatility of this ring system. For example, pyrrolidine-containing intermediates are key in multi-step syntheses of complex pharmaceutical agents. acs.org Gold-catalyzed tandem reactions, involving hydroamination and subsequent cyclization, have been developed to create substituted pyrrolidine derivatives efficiently. acs.org Furthermore, the pyrrolidine core can be constructed through stereoselective additions to chiral nitrone precursors, allowing for the synthesis of a wide array of stereoisomers with diverse functionalities. beilstein-journals.org
Table 2: Key Reactions and Reactivity of the Pyrrolidine Scaffold
| Reaction Type | Description | Potential Application for 2-Aminopyrrolidine |
|---|---|---|
| Nucleophilic Addition | The amine groups can act as nucleophiles, attacking electrophilic centers. | Selective acylation or alkylation at the primary vs. secondary amine to build diverse molecular architectures. |
| Mannich Reaction | Acts as the amine component in three-component reactions with an aldehyde and a carbon acid. | Construction of complex molecules with new stereocenters. |
| Pictet-Spengler Reaction | The amine can react with a carbonyl compound to form an imine, which then cyclizes. | Synthesis of fused heterocyclic systems containing the pyrrolidine ring. nih.gov |
| Ugi Multicomponent Reaction | The primary amine can participate as a component in Ugi reactions to rapidly generate molecular diversity. | Creation of peptide-like structures and compound libraries for screening. nih.gov |
An uncharted area of interest is the reactivity of the pyrrolidine ring itself, beyond the nitrogen substituents. This could involve C-H activation at specific positions on the ring, catalyzed by transition metals, to introduce new functional groups directly onto the carbon skeleton.
Integration with High-Throughput Synthesis and Automation for Accelerated Discovery
High-throughput synthesis and automation are transformative technologies in chemical research, enabling the rapid creation and testing of thousands of compounds. The structure of 2-aminopyrrolidine is well-suited for these platforms, particularly through the use of multicomponent reactions (MCRs). nih.gov MCRs, such as the Ugi or Mannich reactions, combine three or more starting materials in a single step to generate complex products, making them ideal for building large and diverse chemical libraries.
With its two distinct nucleophilic sites, 2-aminopyrrolidine can serve as a versatile building block in MCR-based library synthesis. For instance, the primary amine can participate in an Ugi reaction, while the secondary amine remains available for subsequent modification, further increasing the structural diversity of the resulting products. Automating these reactions in microplate formats would allow researchers to quickly explore a vast chemical space around the 2-aminopyrrolidine core, accelerating the discovery of new drug candidates or catalysts.
Potential Contributions to Advanced Materials Science through Organic Crystal Engineering
Organic crystal engineering focuses on designing and assembling molecules into crystalline solids with specific, predictable properties. nih.gov This is achieved by controlling the non-covalent interactions between molecules, such as hydrogen bonds and π-π stacking. nih.govresearchgate.net 2-Aminopyrrolidine HCl, as a small, chiral, and functionalized salt, possesses all the necessary attributes to be a valuable component in the construction of advanced materials.
The key features of this compound for crystal engineering are:
Chirality: The inherent chirality of the molecule can direct the formation of non-centrosymmetric crystal structures, which is a prerequisite for materials with properties like second-harmonic generation (for optics) or piezoelectricity. The self-assembly of chiral molecules can lead to complex, helically organized supramolecular structures. nih.govrsc.org
Hydrogen Bonding: The molecule contains multiple hydrogen bond donors (the primary amine and the protonated secondary amine) and the chloride anion acts as a hydrogen bond acceptor. nih.gov These strong, directional interactions can be used to guide the assembly of molecules into predictable one-, two-, or three-dimensional networks. nih.govmdpi.com
Ionic Nature: As a salt, it can participate in charge-assisted hydrogen bonds, which are generally stronger and more directional than those between neutral molecules, providing robust control over the crystal packing.
By co-crystallizing this compound with other molecules (co-formers) that have complementary hydrogen bonding sites, it may be possible to create novel co-crystals with tailored properties, such as improved solubility or stability. nih.govnih.gov There is also potential in creating materials where the chiral pyrrolidinium (B1226570) cation acts as a template, directing the structure of an inorganic framework in hybrid organic-inorganic materials. The exploration of this compound in the realm of functional organic materials and chiral supramolecular systems remains a largely untapped and highly promising field. bilkent.edu.tr
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Aminopyrrolidine HCl, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via reductive amination of pyrrolidine derivatives or ring-opening reactions of aziridines. Optimization involves Design of Experiments (DOE) to adjust parameters like temperature, solvent polarity, and catalyst loading. For example, using sodium cyanoborohydride in methanol at 25°C can improve yields by stabilizing intermediates . Post-synthesis characterization should include H/C NMR, HPLC for purity (>98%), and elemental analysis to confirm stoichiometry .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow GHS hazard classifications (e.g., acute toxicity, skin irritation). Use PPE (gloves, goggles, lab coats) and work in a fume hood. Spills should be contained with sand/vermiculite, transferred to labeled salvage containers, and disposed of via hazardous waste protocols. Avoid exposure to moisture to prevent HCl release .
Q. How can researchers validate the purity of this compound, and what analytical techniques are most reliable?
- Methodological Answer : Combine orthogonal methods:
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
- Spectroscopy : FT-IR to confirm amine and HCl signatures (e.g., N-H stretch at ~3300 cm).
- Mass Spectrometry : ESI-MS for molecular ion verification (expected [M+H] = 123.1 g/mol) .
Advanced Research Questions
Q. What experimental strategies can address discrepancies in reported solubility data for this compound across solvents?
- Methodological Answer : Conduct systematic solubility studies using the shake-flask method under controlled pH and temperature. Compare results with computational predictions via COSMO-RS (Conductor-like Screening Model for Real Solvents). For polar aprotic solvents like DMSO, solubility may correlate with Hansen solubility parameters .
Q. How can researchers resolve contradictions in reported stability data under varying pH and temperature conditions?
- Methodological Answer : Perform accelerated stability studies (ICH Q1A guidelines):
- Stress Testing : Expose the compound to 40°C/75% RH for 4 weeks, or acidic/basic conditions (pH 1–13).
- Multi-Technique Analysis : Monitor degradation via HPLC-MS to identify byproducts (e.g., pyrrolidine formation) and XRD to detect crystallinity changes .
Q. What mechanistic insights can computational modeling provide for this compound’s interactions with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinities to enzymes like monoamine oxidases. Pair with MD simulations (AMBER/CHARMM) to assess conformational stability. Validate with in vitro assays (e.g., IC measurements) to reconcile computational and experimental data .
Q. How should researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?
- Methodological Answer :
- Scaffold Modification : Introduce substituents at the amine or pyrrolidine ring (e.g., alkyl, aryl groups).
- Data Collection : Use high-throughput screening for bioactivity (e.g., enzyme inhibition) and ADMET profiling (e.g., LogP, CYP450 interactions).
- Statistical Analysis : Apply multivariate regression (QSAR) to correlate structural features with activity .
Data Analysis & Contradiction Resolution
Q. What frameworks are recommended for critically evaluating conflicting data in literature on this compound?
- Methodological Answer : Adopt systematic review principles (Cochrane Handbook):
- Data Extraction : Tabulate results by study design, sample size, and experimental conditions.
- Bias Assessment : Use ROBINS-I tool to evaluate confounding variables (e.g., solvent purity, instrument calibration).
- Meta-Analysis : Apply random-effects models to quantify heterogeneity in reported values (e.g., pKa, solubility) .
Q. How can researchers ensure reproducibility when scaling up this compound synthesis from milligram to gram quantities?
- Methodological Answer : Implement Quality by Design (QbD) principles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
